molecular formula C9H8BrIO2 B12859524 2'-Bromo-5'-iodo-4'-methoxyacetophenone

2'-Bromo-5'-iodo-4'-methoxyacetophenone

Cat. No.: B12859524
M. Wt: 354.97 g/mol
InChI Key: FKWZOEYIPUZXCC-UHFFFAOYSA-N
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Description

2’-Bromo-5’-iodo-4’-methoxyacetophenone: is an organic compound that belongs to the class of acetophenones It is characterized by the presence of bromine, iodine, and methoxy groups attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-5’-iodo-4’-methoxyacetophenone typically involves the bromination and iodination of 4’-methoxyacetophenone. The process can be carried out through the following steps:

    Bromination: 4’-Methoxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to obtain 2’-Bromo-4’-methoxyacetophenone.

    Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of 2’-Bromo-5’-iodo-4’-methoxyacetophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2’-Bromo-5’-iodo-4’-methoxyacetophenone can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of substituted acetophenones with different functional groups.

    Oxidation: Formation of 4’-methoxybenzaldehyde or 4’-methoxybenzoic acid.

    Reduction: Formation of 4’-methoxyphenylethanol.

Scientific Research Applications

Chemistry: 2’-Bromo-5’-iodo-4’-methoxyacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of specific enzymes and their role in biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 2’-Bromo-5’-iodo-4’-methoxyacetophenone is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-iodo-4’-methoxyacetophenone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Iodo-4’-methoxyacetophenone
  • 4’-Methoxyacetophenone

Comparison:

  • 2-Bromo-4’-methoxyacetophenone: Lacks the iodine atom, making it less versatile in certain synthetic applications.
  • 2-Iodo-4’-methoxyacetophenone: Lacks the bromine atom, which may affect its reactivity and the types of reactions it can undergo.
  • 4’-Methoxyacetophenone: Lacks both bromine and iodine atoms, making it less reactive and limiting its use in complex synthetic pathways.

Uniqueness: 2’-Bromo-5’-iodo-4’-methoxyacetophenone is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation allows for a broader range of synthetic transformations and applications compared to its simpler counterparts.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

1-(2-bromo-5-iodo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrIO2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3

InChI Key

FKWZOEYIPUZXCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)OC)I

Origin of Product

United States

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